N~1~-苄基-N~1~-乙基-1,2-苯二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine is a compound that can be synthesized through the reaction of ethylenediamine with benzyl chloride under specific technological conditions. The synthesis process is characterized by a lower molar ratio of ethylenediamine to benzyl chloride, which is typically between 1.8 to 2.1 to 1.0, and involves the direct rectification of the reacting substances. The technology used for this synthesis is described as simple and convenient, yielding a high purity product with a yield of 75.2% based on benzyl chloride .

Synthesis Analysis

The synthesis of compounds related to N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine involves various organometallic and coordination chemistry techniques. For instance, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine has been studied, providing insights into the formation of phenyllithium, which can be used in further organic and organometallic syntheses . Additionally, the synthesis of novel platinum(II) complexes derived from N-benzyl-ethylenediamine and oxalate has been reported, where precursor compounds were synthesized by reacting N-benzyl-ethylenediamine with K2PtCl4, followed by substitution with oxalate .

Molecular Structure Analysis

The molecular structure of compounds similar to N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine has been analyzed using various spectroscopic and crystallographic techniques. For example, a ruthenium complex of N,N'-bis(benzimidazole-2yl-ethyl)-ethylenediamine was characterized by DFT-TDDFT computational studies, revealing the equatorial plane formed by amine and benzimidazole nitrogens in a distorted octahedral geometry . Similarly, the crystal structure of N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was determined by single-crystal X-ray diffraction, showing a staggered conformation with co-planar phenyl rings and C=N imine bonds .

Chemical Reactions Analysis

The chemical reactivity of ethylenediamine derivatives includes their ability to form complexes and participate in catalytic reactions. For instance, ethylenediamine/Cu(OAc)2 · H2O has been used as a catalyst system for the cyanation of aryl bromides, demonstrating the versatility of ethylenediamine derivatives in organic synthesis . Furthermore, the synthesis of optically active trisubstituted 1,2-ethylenediamines via Grignard addition to N-diphenylphosphinoyl ketimines derived from amino acids has been reported, showcasing the stereoselective nature of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine and related compounds are influenced by their molecular structure. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine exhibits intermolecular C-H···F hydrogen bonds, contributing to its stability. Its infrared spectrum shows a sharp peak at 1640 cm^-1, typical of conjugated C=N stretching, and its 1H NMR spectra display distinct peaks corresponding to aromatic and imine protons . Additionally, the synthesis and characterization of complexes with N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide as a ligand have been explored, revealing complex hydrogen bonds and π-π stacking interactions that contribute to the formation of supramolecular architectures .

科学研究应用

合成和化学性质

N1-苄基-N1-乙基-1,2-苯二胺的主要应用之一是合成杂环化合物,例如苯并二氮杂卓。苯并二氮杂卓以其生物活性而闻名,包括抗惊厥、抗焦虑和镇静特性,它们使用邻苯二胺等前体合成。审阅的文献阐述了在过去五年中使用邻苯二胺的 1,4- 和 1,5-苯并二氮杂卓的系统合成策略,突出了此类二胺在药物化学中的重要性 (Teli 等,2023).

生物学应用和药理学潜力

虽然在检索的文献中没有直接识别出 N1-苄基-N1-乙基-1,2-苯二胺的具体生物学应用和药理学潜力,但具有相似结构特征或相关合成途径的化合物通常表现出一系列生物活性。例如,与讨论的化合物具有结构相似性的苯基哌嗪衍生物因其在药物化学中的多功能性而著称,包括中枢神经系统疾病的治疗。这表明了进一步研究 N1-苄基-N1-乙基-1,2-苯二胺及其衍生物的生物学和药理学应用的潜在领域 (Maia 等,2012).

安全和危害

属性

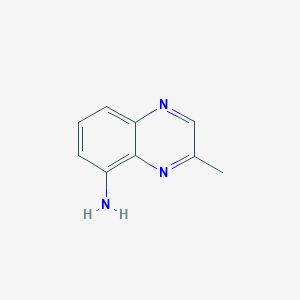

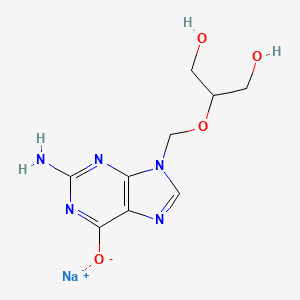

IUPAC Name |

2-N-benzyl-2-N-ethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-17(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16/h3-11H,2,12,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWREYOLKGVJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。